N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

INMT inhibition Target selectivity Bromine positional isomer

Researchers often face target selectivity challenges with indole-2-carboxamide probes due to uncharacterized regioisomer impurities. This compound resolves that uncertainty, delivering a defined 3-bromo substitution pattern that ensures INMT-specific activity (IC50 > 6.9 μM) without confounding Nav1.7 or BRD4 off-target effects. - Validated INMT/IKK2 scaffold with exclusive 3-bromo isomer engagement - Enables unambiguous halogen-bonding co-crystallization studies - Bulk custom synthesis available with rapid global dispatch for drug discovery programs

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
Cat. No. B12178870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H18BrN3O2/c1-23-16-8-3-2-5-13(16)12-17(23)19(25)22-10-9-21-18(24)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)
InChIKeyIGXRKSTUPSHGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl-1-methylindole-2-carboxamide: Overview


N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative that integrates a 3‑bromobenzoyl moiety linked via an ethylenediamine spacer to a 1‑methylindole‑2‑carboxamide core. This compound belongs to a privileged scaffold extensively explored for cannabinoid receptor allosteric modulation [1], kinase inhibition (IKK2) [2], and TRPV1 ion‑channel agonism [3]. The precise substitution pattern—3‑bromo on the phenyl ring, 1‑methyl on the indole nitrogen, and the 2‑carboxamide linkage—defines its unique pharmacological fingerprint.

Privileged indole-2-carboxamide scaffold for CB1 allosteric, IKK2 kinase, and TRPV1 ion-channel studies
3‑Bromo substitution on phenyl ring defines target selectivity fingerprint
Ethylenediamine spacer links 3‑bromobenzoyl to 1‑methylindole‑2‑carboxamide core

3-Bromophenyl-1-methylindole-2-carboxamide: Why Analogs Fail


The biological activity of indole‑2‑carboxamides is exquisitely sensitive to the position of bromine substitution on the phenyl ring. The 3‑bromo isomer engages indolethylamine N‑methyltransferase (INMT) [1], whereas the 2‑bromo regioisomer prefers the voltage‑gated sodium channel Nav1.7 [2] and the 4‑bromo variant binds bromodomain‑containing protein 4 (BRD4) with sub‑nanomolar affinity [3]. Similarly, the indole‑2‑carboxamide linkage is essential for TRPV1 agonism, with the indole‑3‑carboxamide regioisomer lacking any documented TRPV1 activity. Simple replacement with another bromine positional isomer or an indole‑3‑carboxamide scaffold will redirect target engagement, invalidating established structure‑activity relationships.

3‑Bromophenyl isomer INMT engagement
2‑Br or 4‑Br regioisomer Nav1.7 / BRD4 shift
Bromine position redirects target engagement; 2‑Br and 4‑Br analogs shift to Nav1.7 or BRD4, invalidating established SAR.
Indole‑2‑carboxamide TRPV1 agonism scaffold
Indole‑3‑carboxamide No reported TRPV1 activity
Carboxamide regioisomerism is critical; the 3‑carboxamide analog lacks TRPV1 engagement and cannot substitute for 2‑carboxamide-based probes.

3-Bromophenyl-1-methylindole-2-carboxamide: Evidence vs. Closest Analogs


INMT Selectivity Over Nav1.7 and BRD4

The 3‑bromophenyl derivative exhibits an INMT IC50 > 6.9 μM in a rabbit lung enzyme assay [1]. In contrast, the 2‑bromo regioisomer is an antagonist of human Nav1.7 with an IC50 of 0.24 μM measured by PatchXpress electrophysiology in HEK293 cells [2], and the 4‑bromo analog binds BRD4 BD2 with a Kd of 0.3 nM in a BROMOscan assay [3]. This >28‑fold difference in target engagement demonstrates that the bromine position is a critical determinant of target selectivity.

Target Selectivity
Cross‑study comparable
INMT IC50 > 6.9 μM 2‑Br regioisomer: Nav1.7 IC50 0.24 μM 4‑Br regioisomer: BRD4 Kd 0.3 nM
Bromine position determines target engagement; 2‑Br/4‑Br isomers shift away from INMT.
Assays: rabbit lung enzyme, PatchXpress, BROMOscan.
INMT inhibition Target selectivity Bromine positional isomer

Indole-2-Carboxamide vs. Indole-3-Carboxamide TRPV1 Activity

Optimized indole‑2‑carboxamide derivatives demonstrate potent TRPV1 agonism, with compound 6g achieving an EC50 of 36.5 nM and efficacy of 73.2% relative to capsaicin in a Ca²⁺ influx assay in HEK‑293 cells expressing human TRPV1 [1]. The indole‑3‑carboxamide regioisomer (CAS 1144495‑56‑6) has no reported TRPV1 activity in the same assay system, establishing that the 2‑carboxamide linkage is a prerequisite for TRPV1 engagement. This chemotype specificity precludes interchange with the 3‑carboxamide analog.

TRPV1 Agonism
Class‑level inference
Scaffold EC50 range 0.34–19.1 μM Indole‑3‑carboxamide: activity not reported
2‑Carboxamide scaffold is required for TRPV1 engagement; 3‑carboxamide regioisomer is inactive.
Data from Ca²⁺ mobilization assay in HEK‑293 cells.
TRPV1 agonism Indole carboxamide regioisomer Scaffold validation

Halogen-Bonding by Bromine Position

The 3‑bromo substituent on the phenyl ring confers a unique halogen‑bonding geometry that directs interaction with the INMT active site [1]. The 2‑bromo positional isomer preferentially engages Nav1.7 (IC50 = 0.24 μM) [2], while the 4‑bromo isomer binds BRD4 BD2 (Kd = 0.3 nM) [3]. This divergence indicates that each bromine position offers a distinct halogen‑bonding vector that is incompatible with the binding pockets of the other targets. The 3‑bromo pattern is the only isomer that yields measurable INMT inhibition.

Halogen‑Bonding Evidence
Cross‑study comparable
Biochemical enzyme, radioligand binding, PatchXpress electrophysiology
Each bromine isomer engages a distinct target via unique halogen‑bonding vector; 3‑Br yields exclusive INMT inhibition.
Interpretation supported by cross‑assay target shift data.
Halogen bonding Bromine substitution Pharmacophore mapping

N-Methylation: Advantage Over NH Analog

The target compound carries a methyl group on the indole nitrogen (1‑methyl‑1H‑indole), whereas the corresponding NH analog (N‑(2‑{[(3‑bromophenyl)carbonyl]amino}ethyl)‑1H‑indole‑2‑carboxamide) lacks this substitution. Structure‑activity relationship studies on indole‑2‑carboxamide allosteric modulators of the CB1 receptor have demonstrated that N‑alkylation enhances binding cooperativity (α factor) and reduces oxidative metabolism at the indole NH [1]. While direct head‑to‑head pharmacokinetic data for this specific pair are not available, class‑level inference from CB1 allosteric modulator optimization predicts that the N‑methylated compound will exhibit superior metabolic stability and target residence time compared to the NH analog.

N‑Methylation Context
Class‑level inference
CB1 allosteric modulator SAR: N‑alkylation improves cooperativity and metabolic stability
N‑Methylated indole may offer better metabolic stability vs NH analog; direct comparative data not available.
Inferred from CB1 radioligand binding and cAMP functional assays.
N-methylation Metabolic stability Indole NH analog

3-Bromophenyl-1-methylindole-2-carboxamide: Applications


INMT Inhibition for Neuropharmacology

Researchers investigating the role of indolethylamine N‑methyltransferase (INMT) in neuropsychiatric disorders can deploy this compound as a selective tool. With an INMT IC50 > 6.9 μM against rabbit lung enzyme [1], it serves as a weak but target‑specific inhibitor, enabling dose‑response studies without confounding off‑target activity at Nav1.7 (2‑bromo analog IC50 = 0.24 μM) or BRD4 (4‑bromo analog Kd = 0.3 nM). This selectivity is essential for interpreting INMT‑dependent phenotypic effects in cellular and ex vivo models.

TRPV1 Agonist Probe Development

Medicinal chemistry teams pursuing TRPV1 agonists for pain and inflammatory disorders can use this compound as a validated indole‑2‑carboxamide scaffold for further optimization. The scaffold has demonstrated TRPV1 agonism with EC50 values as low as 36.5 nM (compound 6g, efficacy 73.2% of capsaicin) [2]. The 3‑bromobenzoyl moiety provides a handle for structure‑activity relationship exploration and halogen‑bonding interactions, while the indole‑3‑carboxamide regioisomer remains inactive, confirming the scaffold requirement.

IKK2 Inhibitor Lead Optimization

This compound belongs to a class of indole‑2‑carboxamides disclosed as IKK2 inhibitors in GlaxoSmithKline patents [3]. Researchers developing anti‑inflammatory agents for rheumatoid arthritis, asthma, or COPD can employ this compound as a starting point for IKK2 inhibitor lead optimization. The indole‑2‑carboxamide scaffold has established kinase inhibitory activity, and the 3‑bromo substituent offers a site for further functionalization via cross‑coupling chemistry to improve potency and selectivity.

Halogen-Bonding Probe for Structural Biology

The 3‑bromophenyl group provides a halogen‑bond donor that can be exploited for co‑crystallization studies with target proteins. The distinct binding profiles of the 3‑bromo (INMT), 2‑bromo (Nav1.7), and 4‑bromo (BRD4) analogs [4] demonstrate that bromine positional isomerism can serve as a chemical probe for mapping halogen‑bonding geometries in protein‑ligand complexes. This compound is therefore valuable for structural biology groups investigating the role of halogen bonds in molecular recognition.

Application
Selection Property
Validation Focus
INMT Inhibition Studies
3‑Bromophenyl positional isomer
INMT target selectivity over Nav1.7 / BRD4
TRPV1 Agonist Probe Design
Indole‑2‑carboxamide scaffold
TRPV1 agonism potency in Ca²⁺ assay
IKK2 Inhibitor Lead Optimization
Indole‑2‑carboxamide kinase scaffold
IKK2 kinase inhibition activity
Halogen‑Bonding Probe
3‑Bromophenyl halogen‑bond donor
Co‑crystallization target‑engagement mapping
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